molecular formula C4H8FN B15206194 (2R,3R)-3-Fluoro-2-methyl-azetidine

(2R,3R)-3-Fluoro-2-methyl-azetidine

Cat. No.: B15206194
M. Wt: 89.11 g/mol
InChI Key: UXEHOOOMCCXWNZ-QWWZWVQMSA-N
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Description

(2R,3R)-3-Fluoro-2-methyl-azetidine is a chiral azetidine derivative characterized by the presence of a fluorine atom at the third position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Fluoro-2-methyl-azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-azetidine and a fluorinating agent.

    Fluorination: The introduction of the fluorine atom at the third position can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure regioselectivity and stereoselectivity.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired this compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalytic methods to improve yield and reduce reaction times.

    Green Chemistry Approaches: Implementing environmentally friendly methods to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Fluoro-2-methyl-azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding azetidinones or reduction to yield amines.

    Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions to form linear amines or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azido-azetidines or cyano-azetidines can be formed.

    Oxidation Products: Azetidinones or other oxidized derivatives.

    Reduction Products: Amines or other reduced forms of the compound.

Scientific Research Applications

(2R,3R)-3-Fluoro-2-methyl-azetidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound is explored for its potential in creating novel materials with unique properties.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-3-Fluoro-2-methyl-azetidine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

    Receptor Binding: It may interact with receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.

    Pathways Involved: The compound can affect various biochemical pathways, including those involved in neurotransmission and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-Fluoro-2-methyl-pyrrolidine: A five-membered ring analog with similar structural features.

    (2R,3R)-3-Fluoro-2-methyl-piperidine: A six-membered ring analog with comparable properties.

    (2R,3R)-3-Fluoro-2-methyl-aziridine: A three-membered ring analog with distinct reactivity.

Uniqueness

    Structural Features: The four-membered azetidine ring imparts unique strain and reactivity compared to its analogs.

    Reactivity: The presence of the fluorine atom enhances the compound’s stability and influences its chemical behavior.

    Applications: The specific configuration and functional groups of (2R,3R)-3-Fluoro-2-methyl-azetidine make it particularly valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C4H8FN

Molecular Weight

89.11 g/mol

IUPAC Name

(2R,3R)-3-fluoro-2-methylazetidine

InChI

InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4-/m1/s1

InChI Key

UXEHOOOMCCXWNZ-QWWZWVQMSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CN1)F

Canonical SMILES

CC1C(CN1)F

Origin of Product

United States

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